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CAS No.: 115899-39-3

Cat. No.: B3181737 Get Quote
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Executive Summary & Chemical Identity
ap-dCTP (5-Amino-propargyl-2'-deoxycytidine-5'-triphosphate) is a modified nucleoside

triphosphate widely used in molecular biology to introduce a reactive primary amine handle into

DNA sequences.[1] Unlike bulky dye-labeled nucleotides (e.g., Cy5-dCTP) which often stall

DNA polymerases, ap-dCTP features a compact, rigid linker that ensures high enzymatic

incorporation efficiency.

This nucleotide serves as the foundation for the "Two-Step Labeling" strategy:

Enzymatic Incorporation: The polymerase incorporates the small ap-dCTP into the DNA

backbone.[2]

Chemical Conjugation: The reactive amine groups on the synthesized DNA are chemically

coupled to NHS-ester activated probes (fluorophores, biotin, redox labels) in a secondary

step.
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Property Specification

IUPAC Name
5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-

triphosphate

Abbreviation ap-dCTP (or 5-PA-dCTP)

Modification Site C5 position of the Cytosine base

Linker Type
Propargyl (

); Rigid, non-flexible

Reactive Group
Primary Amine (

)

Molecular Weight ~520.2 g/mol (Free acid)

Solubility Water, TE Buffer (pH 7.[3]5)

Purity Requirement 95% (HPLC) to prevent termination by impurities

Mechanistic Insight: The "Rigid Linker" Hypothesis
The superior performance of ap-dCTP compared to other amino-modified nucleotides (like

amino-allyl dCTP) stems from the C5-propynyl linker.

Structural Compatibility with Polymerases
DNA polymerases (e.g., Taq, Vent, Klenow) interact intimately with the minor groove of the DNA

helix. Modifications at the Watson-Crick face (N3, O2) abolish base pairing.

The C5 Solution: The C5 position of cytosine projects into the major groove, away from the

polymerase's steric checkpoints.

Rigidity Matters: The triple bond of the propynyl group creates a rigid, linear spacer. This

projects the reactive amine group ~3-4 Å away from the helix, preventing it from folding back

and interfering with base stacking or the polymerase active site. This results in incorporation

rates near-identical to natural dCTP.
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Signaling Pathway: The Two-Step Workflow
The following diagram illustrates the logical flow from synthesis to functionalization, highlighting

the decoupling of enzymatic and chemical steps.

Mechanism of Action

Template DNA

Enzymatic Incorporation
(PCR / Nick Translation)

PCR Mix:
(Taq, dATP, dGTP, dTTP)

+ ap-dCTP / dCTP Mix

Substrate Competition

Amine-Modified DNA
(Reactive -NH2 sites)

High Efficiency

Purification Step 1
(Remove Tris/Amine buffers)

Critical: Remove free amines

Chemical Conjugation
(NHS-Ester Probe + NaHCO3 pH 8.5)

Clean Template

Functionalized DNA
(Fluorescent/Redox/Biotin)

Covalent Amide Bond
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Caption: Workflow decoupling enzymatic synthesis from chemical labeling to maximize yield

and fidelity.
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Experimental Protocols
As a Senior Application Scientist, I recommend the following validated protocols. These are

designed to minimize common failure modes such as "smearing" (polymerase stalling) or low

labeling efficiency (buffer interference).

Protocol A: PCR Incorporation
Objective: Amplify a 500bp target sequence with ~5-10% amine substitution density.

Reagents:

Taq DNA Polymerase (standard 5 U/µL).

10x PCR Buffer (Mg2+ free).

MgCl2 (25 mM).

dNTP Mix A: 5 mM dATP, dGTP, dTTP.

dCTP Mix B: 2.5 mM natural dCTP + 2.5 mM ap-dCTP (1:1 ratio).

Procedure:

Assemble Reaction (50 µL):

Template DNA: 10–50 ng.

10x Buffer: 5 µL.

MgCl2: 3.0 mM (Note: Modified nucleotides often chelate Mg2+; slightly higher

concentration than standard 1.5 mM is recommended).

dNTP Mix A: 0.2 mM final.

dCTP Mix B: 0.2 mM final (Effective 0.1 mM ap-dCTP).

Primers: 0.5 µM each.
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Taq Polymerase: 1.0 µL (2.5 units).

Cycling:

95°C for 3 min.

30 Cycles: [95°C 30s | 55°C 30s | 72°C 45s].

72°C for 5 min.

Validation: Run 5 µL on a 1.5% agarose gel. The band should migrate slightly slower than

unmodified DNA due to the added mass and drag of the propargylamino groups.

Protocol B: Post-PCR Conjugation (The "Critical Clean")
Failure Point Warning: The most common cause of labeling failure is the presence of Tris or

Ammonium ions from the PCR buffer, which compete with the DNA amine for the NHS-ester.

Procedure:

Purification: Purify the PCR product using a silica spin column (e.g., Qiagen MinElute).

Crucial Modification: Perform the final elution in Water or 0.1 M NaHCO3 (pH 8.5). Do

NOT elute in TE or EB buffer (which contains Tris).

Labeling Reaction:

DNA: 1 µg in 20 µL NaHCO3 (pH 8.5).

Label: Add 5 µL of NHS-Ester probe (e.g., Cy5-NHS, Biotin-NHS) dissolved in anhydrous

DMSO (10 mg/mL).

Incubate: 1 hour at Room Temperature in the dark.

Final Cleanup: Remove unreacted dye using a Gel Filtration Column (e.g., Sephadex G-25)

or ethanol precipitation.
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Electrochemical DNA Sensors (E-DNA)
ap-dCTP is instrumental in developing reagentless electrochemical sensors.

Method: Incorporate ap-dCTP into a specific aptamer sequence.

Conjugation: React the amine-modified aptamer with Ferrocene-NHS or Methylene Blue-

NHS.

Mechanism: Upon target binding, the aptamer folds, bringing the redox label closer to the

electrode surface, generating a measurable current change.

Microarray & FISH Probes
Direct enzymatic incorporation of bulky fluorophores (like Cy3/Cy5) often results in premature

termination and low yields (the "dye-terminator" effect).

Advantage: Using ap-dCTP allows for the synthesis of full-length probes first, followed by

quantitative chemical labeling. This ensures uniform labeling density and high hybridization

specificity.

SELEX (Aptamer Selection)
In SELEX, ap-dCTP is used to introduce chemical diversity. The amine group allows for the

attachment of "warheads" or hydrophobic moieties that enhance the aptamer's binding affinity

to protein targets, expanding the chemical space beyond natural DNA.
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Symptom Probable Cause Corrective Action

No PCR Product Mg2+ depletion by ap-dCTP
Increase MgCl2 concentration

in 0.5 mM increments.

Smearing on Gel
Polymerase stalling / Over-

modification

Reduce ap-dCTP:dCTP ratio

to 1:3 or 1:5.

Low Labeling Efficiency
Buffer interference

(Tris/Ammonium)

Ensure wash steps in

purification are thorough; elute

in NaHCO3.

Precipitate in Labeling NHS-ester hydrolysis
Use fresh anhydrous DMSO;

avoid water in the dye stock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3181737?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 115899-39-3 CAS Manufactory [m.chemicalbook.com]

2. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

3. Gene Tool Biotechnology Co.,Ltd. [genestools.com]

To cite this document: BenchChem. [ap-dCTP: The High-Fidelity Scaffold for DNA
Functionalization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181737#what-is-ap-dctp-modified-nucleotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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